molecular formula C22H21NO6 B264384 ({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid

({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid

Cat. No. B264384
M. Wt: 395.4 g/mol
InChI Key: YMWHXDPWLXIIJF-PKDNWHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid, also known as DCPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, to reduce the production of inflammatory cytokines, and to enhance the activity of natural killer cells. It has also been shown to have a protective effect on the liver and to improve glucose metabolism in diabetic rats.

Advantages and Limitations for Lab Experiments

({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and broad range of potential applications. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and dosing.

Future Directions

There are several future directions for the study of ({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid, including:
1. Further investigation of its mechanism of action and molecular targets to better understand its potential applications.
2. Development of new derivatives and analogs of ({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid with improved pharmacological properties.
3. Evaluation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and viral infections.
4. Investigation of its potential as a tool for studying the role of COX-2 and NF-κB in disease pathogenesis.
5. Development of new methods for improving the solubility and bioavailability of ({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid.
Conclusion
In conclusion, ({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low cost, and broad range of potential applications make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3,4-dimethylcoumarin, which is then reacted with 2-bromoacetyl bromide to form 2-bromoacetyl-3,4-dimethylcoumarin. This intermediate is then reacted with glycine ethyl ester to form the precursor of ({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid, which is then reacted with phenylacetic acid to form the final product.

Scientific Research Applications

({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs.

properties

Product Name

({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-12-13(2)22(27)29-18-11-16(9-10-17(12)18)28-14(3)20(24)23-19(21(25)26)15-7-5-4-6-8-15/h4-11,14,19H,1-3H3,(H,23,24)(H,25,26)/t14?,19-/m0/s1

InChI Key

YMWHXDPWLXIIJF-PKDNWHCCSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)C

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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